Tetrabutylammonium Iodide

Beschreibung

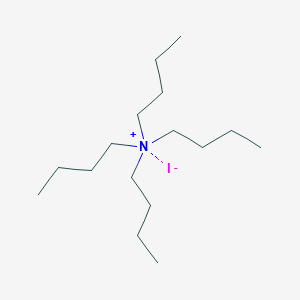

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tetrabutylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKBAXPHAYBPRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30878092 | |

| Record name | Tetrabutylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrabutylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

311-28-4 | |

| Record name | Tetrabutylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetrabutylammonium iodide (TBAI), a versatile quaternary ammonium salt widely employed as a phase-transfer catalyst, electrolyte, and reagent in organic synthesis. This document details the core methodologies for its preparation and subsequent purification, presenting quantitative data in structured tables for easy comparison and providing detailed experimental protocols.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Menshutkin reaction , a nucleophilic substitution reaction between a tertiary amine (tributylamine) and an alkyl halide (butyl iodide).[1] This SN2 reaction involves the quaternization of the nitrogen atom in tributylamine.

Reaction Mechanism

The synthesis proceeds via a one-step SN2 mechanism where the lone pair of electrons on the nitrogen atom of tributylamine attacks the electrophilic carbon of butyl iodide. This backside attack leads to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the iodide ion, which then forms an ionic bond with the newly formed tetrabutylammonium cation.[2] Polar aprotic solvents are favored for this reaction as they can stabilize the charged transition state, thereby accelerating the reaction rate.[3][4]

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for Menshutkin reactions.

Materials:

-

Tributylamine

-

1-Iodobutane

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Add tributylamine to the flask, dissolved in anhydrous acetonitrile.

-

From the dropping funnel, add a stoichiometric equivalent of 1-iodobutane dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the crude TBAI by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the crude TBAI under vacuum to remove residual solvent.

Synthesis Data

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Tributylamine, Butyl Bromide | Acetonitrile | 82 | 33 | 98.9 | 100 | |

| Tributylamine, Butyl Iodide | Acetonitrile | Reflux | 24-48 | High | - | [1] |

| Tributylamine, Butyl Iodide | Various | - | - | - | - | [3][4] |

Note: Data for the bromide analog is included for comparison, suggesting high yields are achievable for the iodide as well.

Purification of this compound

Crude TBAI may contain unreacted starting materials or side products. Several methods can be employed for its purification to achieve the high purity required for most applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid TBAI. The choice of solvent is critical; the ideal solvent should dissolve TBAI at an elevated temperature but have low solubility at room temperature.

2.1.1. Experimental Protocol for Recrystallization (Methanol/Acetone/Water)

This method is effective for removing polar impurities.

Materials:

-

Crude this compound

-

Methanol

-

Acetone

-

Distilled water

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolve the crude TBAI in a minimal amount of a hot 1:3 mixture of methanol and acetone.

-

Filter the hot solution by gravity to remove any insoluble impurities.

-

Allow the filtrate to cool and evaporate some of the solvent at room temperature until the solution becomes more concentrated.

-

Induce precipitation by the slow addition of distilled water.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the purified TBAI crystals under vacuum.

2.1.2. Alternative Recrystallization Solvents

-

Isopropanol

-

Toluene/Petroleum ether

-

Acetone/Diethyl ether

Ion-Exchange Chromatography

Ion-exchange chromatography can be used to remove ionic impurities. For the purification of TBAI, a cation-exchange resin can be employed to capture the tetrabutylammonium cation, which is then eluted, leaving behind anionic impurities. Alternatively, an anion-exchange resin can be used to remove anionic impurities.

2.2.1. Experimental Protocol for Purification using a Cation-Exchange Resin

Materials:

-

Crude this compound

-

Strongly acidic cation-exchange resin (e.g., Dowex 50WX8)

-

Methanol or another suitable solvent

-

Appropriate eluent (e.g., a buffered solution)

Equipment:

-

Chromatography column

-

Fraction collector (optional)

Procedure:

-

Prepare a slurry of the cation-exchange resin in a suitable solvent and pack it into a chromatography column.

-

Equilibrate the column by passing the solvent through it.

-

Dissolve the crude TBAI in a minimal amount of the solvent.

-

Load the TBAI solution onto the column.

-

Wash the column with the solvent to remove any unbound impurities.

-

Elute the purified TBAI using an appropriate eluent. The choice of eluent will depend on the specific resin and impurities.

-

Collect the fractions containing the pure TBAI.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Vacuum Sublimation

For compounds that can sublime without decomposition, vacuum sublimation is an excellent purification technique for removing non-volatile impurities.

2.3.1. Experimental Protocol for Vacuum Sublimation

Materials:

-

Crude this compound

Equipment:

-

Sublimation apparatus

-

Vacuum pump

-

Heating mantle or oil bath

-

Cold finger or condenser

Procedure:

-

Place the crude TBAI in the bottom of the sublimation apparatus.

-

Assemble the apparatus, including the cold finger or condenser.

-

Evacuate the system to a low pressure.

-

Begin circulating a coolant through the cold finger.

-

Gently heat the bottom of the apparatus. The TBAI will sublime and deposit as pure crystals on the cold surface.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the system and collect the purified TBAI crystals from the cold finger.

Purification Data

| Purification Method | Solvent/Conditions | Expected Yield | Expected Purity Improvement | Reference |

| Recrystallization | Methanol/Acetone/Water | High | Significant removal of polar impurities | |

| Recrystallization | Isopropanol | Good | Effective for general purification | |

| Ion-Exchange Chromatography | Cation-exchange resin | Moderate-High | Excellent for removing other ionic species | |

| Vacuum Sublimation | Low pressure, elevated temperature | Moderate | Excellent for removing non-volatile impurities |

Characterization and Purity Analysis

The purity of the synthesized and purified TBAI should be confirmed using various analytical techniques.

-

Melting Point: Pure TBAI has a sharp melting point.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the tetrabutylammonium cation and identify any organic impurities.[5][6][7]

-

FTIR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrations of the C-H and C-N bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of TBAI and quantifying any impurities.[5][7][8]

Experimental Workflow

The overall process for the synthesis and purification of TBAI can be summarized in the following workflow.

Caption: General workflow for the synthesis and purification of TBAI.

Conclusion

The synthesis of this compound via the Menshutkin reaction is a robust and high-yielding process. The purity of the final product can be significantly enhanced through various purification techniques, with the choice of method depending on the nature of the impurities. For general purification, recrystallization is often sufficient. For the removal of specific types of impurities, ion-exchange chromatography or vacuum sublimation are powerful alternatives. Careful execution of these protocols and thorough characterization are essential for obtaining high-purity TBAI suitable for demanding applications in research and development.

References

- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 2. research.tue.nl [research.tue.nl]

- 3. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemicalworlds.com [chemicalworlds.com]

- 6. This compound-catalyzed oxidative α-azidation of β-ketocarbonyl compounds using sodium azide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dawnscientific.com [dawnscientific.com]

An In-depth Technical Guide to the Crystal Structure and XRD Analysis of Tetrabutylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and X-ray Diffraction (XRD) analysis of Tetrabutylammonium Iodide (TBAI), a quaternary ammonium salt with significant applications in organic synthesis, materials science, and pharmaceutical research.

Crystal Structure of this compound

This compound is known to exhibit polymorphism, with its crystal structure being dependent on temperature. The most extensively characterized and stable polymorph at ambient and low temperatures crystallizes in the monoclinic system with the space group C2/c.[1][2]

Crystallographic Data for the Monoclinic Phase (C2/c)

A redetermination of the crystal structure at 100 K has provided precise crystallographic data, superseding an earlier, lower-quality determination.[1] The crystallographic details for this monoclinic phase are summarized in the table below.

| Parameter | Value at 100 K |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.2806 |

| b (Å) | 14.1864 |

| c (Å) | 19.5951 |

| β (°) | 111.149 |

| Volume (ų) | 3702.4 |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.325 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.020 |

| COD ID | 2212594 |

Table 1: Crystallographic data for the monoclinic C2/c phase of this compound at 100 K.[1][3]

Polymorphism and Phase Transitions

TBAI exhibits a complex phase behavior with multiple solid-state phase transitions at different temperatures. In addition to the well-characterized monoclinic phase, high-temperature cubic and tetragonal phases, as well as a low-temperature orthorhombic phase, have been reported.[4] These phase transitions are crucial for understanding the material's physical properties and stability under various conditions. A summary of the known polymorphs is presented below.

| Temperature Range | Crystal System | Space Group | Key Features |

| High Temperature | Cubic | - | Characterized by high ionic conductivity.[4] |

| Intermediate | Tetragonal | - | Stable between the cubic and monoclinic/orthorhombic phases.[4] |

| Ambient/Low Temp. | Monoclinic | C2/c | The most stable and well-characterized phase.[1][2] |

| Low Temperature | Orthorhombic | - | Observed at lower temperatures, with specific transition temperatures depending on thermal history.[4] |

Table 2: Known polymorphs of this compound.

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for the characterization of the crystalline structure of TBAI. Both single-crystal and powder XRD are employed to determine the crystal system, space group, lattice parameters, and to study phase transitions.

Single-Crystal XRD Analysis Workflow

The following diagram illustrates the typical workflow for the single-crystal XRD analysis of TBAI.

Relationship between Crystal Structure and XRD Pattern

The unique three-dimensional arrangement of atoms in the TBAI crystal lattice gives rise to a characteristic XRD pattern. The positions and intensities of the diffraction peaks are directly related to the crystal structure.

Experimental Protocols

Synthesis and Crystallization of this compound

High-purity TBAI is commercially available. For single-crystal growth, the following protocol based on slow evaporation is generally effective:

-

Dissolution: Dissolve a small amount of TBAI in a suitable solvent. Common solvents for crystallization of quaternary ammonium salts include ethanol, methanol, or acetonitrile. The solution should be near saturation at room temperature.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Slow Evaporation: Place the filtered solution in a clean vial, loosely covered to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Well-formed, single crystals should appear over a period of several days to weeks. Carefully harvest the crystals from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection and Refinement

The following provides a general protocol for single-crystal XRD analysis, with specific parameters often varying based on the available instrumentation.

-

Crystal Mounting: Select a suitable single crystal with well-defined faces and mount it on a goniometer head.

-

Data Collection:

-

Instrument: A four-circle diffractometer equipped with a CCD detector is typically used.[1]

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is a common X-ray source.[1]

-

Temperature: For the monoclinic phase, data is often collected at a low temperature, such as 100 K, to minimize thermal vibrations.[1] For phase transition studies, a temperature-controlled stage is required to collect data at various temperatures.

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

-

-

Data Processing:

-

Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization factors.

-

Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal.

-

-

Structure Solution and Refinement:

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

-

-

Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its quality and correctness. The data is then typically deposited in a crystallographic database and a Crystallographic Information File (CIF) is generated.

This guide provides a foundational understanding of the crystal structure and XRD analysis of this compound. For more detailed information, researchers are encouraged to consult the cited literature and crystallographic databases.

References

A Comprehensive Technical Guide to the Solubility of Tetrabutylammonium Iodide (TBAI) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt with a wide range of applications in scientific research and industry. It is notably utilized as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a reagent in organic synthesis.[1][2] A critical parameter influencing its efficacy and applicability in these domains is its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility of TBAI in a selection of common organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.

Quantitative Solubility Data

The solubility of TBAI varies significantly with the polarity of the solvent. Generally, it exhibits high solubility in polar aprotic and protic solvents and is sparingly soluble or insoluble in nonpolar solvents. The following tables summarize the available quantitative and qualitative solubility data for TBAI in several organic solvents.

Table 1: Quantitative Solubility of TBAI in Various Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100g of Solvent) | Temperature (°C) |

| Methanol | CH₃OH | 256.5[3] | 25[3] |

| 1-Butanol | C₄H₉OH | 62.28[3] | 25[3] |

| Acetonitrile | CH₃CN | 10 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 10 | Not Specified |

| Ethanol | C₂H₅OH | Data not available | - |

| Acetone | (CH₃)₂CO | Data not available | - |

| Dichloromethane | CH₂Cl₂ | Data not available | - |

| Ethyl Acetate | CH₃COOC₂H₅ | Data not available | - |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | - |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | - |

*Note: Solubility for Acetonitrile was reported as 0.1 g/mL and for DMSO as 100 mg/mL.[4][5] These have been converted to g/100mL for easier comparison, assuming a solvent density of approximately 1 g/mL. The exact conditions for these measurements were not specified.

Table 2: Qualitative Solubility of TBAI

| Solvent | Solubility Description |

| Ethanol | Soluble[2][3][4][6][7] |

| Acetone | Soluble[2] |

| Chloroform | Sparingly Soluble[3][4][6][7] |

| Benzene | Insoluble[4][6][7][8] |

| Water | Soluble[3][4][6][7][8] |

Experimental Protocol: Determination of TBAI Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials:

-

This compound (TBAI), analytical grade

-

Organic solvent of interest, HPLC grade or equivalent

-

Conical flasks with stoppers

-

Thermostatic shaker bath

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Pre-weighed glass vials with caps

-

Analytical balance (readable to at least 0.1 mg)

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of TBAI to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibrium may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until a constant solubility is observed.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed glass vial.

-

Record the total weight of the vial and the solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the decomposition point of TBAI and the boiling point of the solvent, or by using a vacuum desiccator.

-

Continue the drying process until a constant weight of the vial containing the dry TBAI residue is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved TBAI by subtracting the initial weight of the empty vial from the final constant weight of the vial with the dried TBAI.

-

The solubility can then be expressed in various units, such as grams of TBAI per 100 g of solvent or grams of TBAI per 100 mL of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of TBAI solubility.

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. CAS 311-28-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [chemister.ru]

- 4. This compound | 311-28-4 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [chembk.com]

- 7. This compound | 311-28-4 [chemicalbook.com]

- 8. Tetra Butyl Ammonium Iodide, this compound, this compound-311-28-4 manufacturer and supplier in India [sodiumiodide.net]

An In-depth Technical Guide to the Spectroscopic Data of Tetrabutylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrabutylammonium Iodide (TBAI), a quaternary ammonium salt widely utilized in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with data summaries and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of TBAI in solution. The following data were obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TBAI is characterized by four distinct signals corresponding to the protons on the four non-equivalent methylene and methyl groups of the butyl chains.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Protons) |

| ~3.35 | Multiplet | α-CH₂ (N⁺-CH₂ -CH₂-CH₂-CH₃) |

| ~1.65 | Multiplet | β-CH₂ (N⁺-CH₂-CH₂ -CH₂-CH₃) |

| ~1.45 | Multiplet | γ-CH₂ (N⁺-CH₂-CH₂-CH₂ -CH₃) |

| ~0.99 | Triplet | δ-CH₃ (N⁺-CH₂-CH₂-CH₂-CH₃ ) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays four signals, each corresponding to one of the four unique carbon environments in the butyl chains of the tetrabutylammonium cation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment (Carbon Atom) |

| ~58.6 | α-Carbon (N⁺-C H₂-CH₂-CH₂-CH₃) |

| ~24.0 | β-Carbon (N⁺-CH₂-C H₂-CH₂-CH₃) |

| ~19.6 | γ-Carbon (N⁺-CH₂-CH₂-C H₂-CH₃) |

| ~13.6 | δ-Carbon (N⁺-CH₂-CH₂-CH₂-C H₃) |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of TBAI.

Materials & Equipment:

-

This compound (TBAI) sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Volumetric flask and pipette

-

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of TBAI for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and lock the spectrometer using the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon environment. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm for ¹H NMR or the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy of TBAI reveals characteristic vibrational modes of the C-H bonds within the butyl chains.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2960 - 2870 | Strong | C-H Asymmetric & Symmetric Stretching (in CH₂ and CH₃) |

| 1487 - 1465 | Medium | CH₂ Scissoring (Bending) |

| 1380 | Medium | CH₃ Symmetric Bending (Umbrella Mode) |

| ~740 | Weak | CH₂ Rocking |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a transmission FT-IR spectrum of solid TBAI.

Materials & Equipment:

-

This compound (TBAI), dried

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of TBAI and 100-200 mg of dry KBr powder into an agate mortar.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Transfer the powder mixture into the pellet die.

-

-

Pellet Formation:

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption profile of TBAI is dominated by the iodide anion (I⁻), as the tetrabutylammonium cation does not possess a chromophore that absorbs in the 200-800 nm range. The spectrum is solvent-dependent.

Table 4: UV-Vis Absorption Data for this compound (Iodide Anion)

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Water / Methanol | ~193 | ~226 |

Note: In the presence of excess iodine (I₂), TBAI can form the triiodide ion (I₃⁻), which exhibits strong absorption bands at approximately 288 nm and 350 nm.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of TBAI in solution.

Materials & Equipment:

-

This compound (TBAI)

-

Spectroscopic grade solvent (e.g., methanol or deionized water)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of TBAI of known concentration by accurately weighing the solid and dissolving it in the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions from the stock solution if quantitative analysis is required. A concentration in the micromolar (µM) range is typically appropriate.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Fill a second quartz cuvette with the TBAI sample solution.

-

Place the reference and sample cuvettes in the respective holders in the spectrophotometer.

-

Run a baseline correction with the solvent-filled cuvette.

-

Scan the sample across the desired wavelength range (e.g., 190-400 nm), recording the absorbance.

-

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λ_max) from the resulting spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of TBAI.

Electrochemical Stability of Tetrabutylammonium Iodide in Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrochemical window of tetrabutylammonium iodide (TBAI) in acetonitrile, a critical parameter for a wide range of electrochemical applications, including organic synthesis, battery technology, and electroanalytical chemistry. Understanding the potential limits within which an electrolyte system remains stable is paramount for designing and interpreting electrochemical experiments. This document provides a comprehensive overview of the anodic and cathodic limits of TBAI in acetonitrile, detailed experimental protocols for their determination, and visual representations of the underlying electrochemical processes.

Core Concepts: The Electrochemical Window

The electrochemical window of an electrolyte solution refers to the range of potentials between which the electrolyte itself does not undergo oxidation or reduction. This stable potential range is dictated by the electrochemical properties of the solvent and the supporting electrolyte. Operating within this window is crucial for studying the electrochemistry of a specific analyte, as it ensures that the measured currents are due to the desired redox reactions and not the decomposition of the electrolyte. The limits of this window are defined by the anodic limit (the potential at which oxidation of the electrolyte occurs) and the cathodic limit (the potential at which reduction of the electrolyte occurs).

Quantitative Data: Electrochemical Window of TBAI in Acetonitrile

The electrochemical window of a solution of this compound in acetonitrile is primarily determined by the oxidation of the iodide anion (I⁻) at the anode and the reduction of the tetrabutylammonium cation (TBA⁺) at the cathode. The solvent, acetonitrile (CH₃CN), also has its own electrochemical limits, but in the case of TBAI, the electrolyte ions are typically the limiting species.

| Parameter | Description | Potential (vs. Fc/Fc⁺) | Potential (vs. Ag/Ag⁺) |

| Anodic Limit | Onset of Iodide (I⁻) Oxidation | ~ +0.60 V[1] | - |

| Cathodic Limit | Onset of Tetrabutylammonium (TBA⁺) Reduction | - | ~ -2.75 V |

Note: The potential values are approximate and can be influenced by experimental conditions such as electrode material, scan rate, and the concentration of the electrolyte and any impurities. The anodic limit is referenced to the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, a common internal standard in non-aqueous electrochemistry. The cathodic limit is referenced to a Silver/Silver ion (Ag/Ag⁺) quasi-reference electrode, as reported in a study on a similar tetrabutylammonium salt.

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

The most common technique for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV). This method involves scanning the potential of a working electrode in the electrolyte solution and measuring the resulting current. A sharp increase in current indicates the onset of an oxidation or reduction process, defining the limits of the electrochemical window.

Materials and Equipment

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode setup is required.

-

Working Electrode: A chemically inert electrode with a high overpotential for solvent reactions, such as a glassy carbon or platinum disk electrode.

-

Reference Electrode: A stable reference electrode suitable for non-aqueous solvents, such as a silver/silver ion (Ag/Ag⁺) quasi-reference electrode or a saturated calomel electrode (SCE) with a salt bridge to prevent water contamination.

-

Counter Electrode: An inert electrode with a large surface area, typically a platinum wire or mesh.

-

Solvent: Anhydrous, high-purity acetonitrile (CH₃CN).

-

Electrolyte: High-purity this compound (TBAI).

-

Inert Gas: Argon or nitrogen for deaerating the solution.

Procedure

-

Electrolyte Preparation: Prepare a solution of TBAI in anhydrous acetonitrile at the desired concentration (e.g., 0.1 M) inside a glovebox or under an inert atmosphere to minimize exposure to moisture and oxygen.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Deaeration: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potentiostat to perform a cyclic voltammetry experiment.

-

Define the potential range. To determine the full window, start with a wide potential range and narrow it down based on the observed currents.

-

Begin by scanning towards the positive (anodic) direction from the open-circuit potential to determine the anodic limit. Observe the potential at which a sharp, irreversible increase in current occurs. This corresponds to the oxidation of the iodide ion.

-

Subsequently, scan towards the negative (cathodic) direction from the open-circuit potential to determine the cathodic limit. The potential at which a sharp, irreversible increase in current is observed corresponds to the reduction of the tetrabutylammonium cation.

-

A typical scan rate for this determination is 100 mV/s.

-

Data Analysis

The anodic and cathodic limits are typically determined by identifying the potential at which the current begins to increase significantly from the baseline. This can be done by setting a threshold current density (e.g., 0.1 mA/cm²) or by extrapolating the rising portion of the current to the baseline.

Visualizing the Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key electrochemical reactions that define the electrochemical window of TBAI in acetonitrile.

Caption: A flowchart illustrating the key steps in the experimental determination of the electrochemical window.

Caption: A diagram showing the primary oxidation and reduction reactions that define the electrochemical window of TBAI in acetonitrile.

References

Hygroscopic nature and proper handling of Tetrabutylammonium Iodide

An In-depth Technical Guide to the Hygroscopic Nature and Proper Handling of Tetrabutylammonium Iodide (TBAI)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to this compound (TBAI)

This compound (TBAI) is a quaternary ammonium salt composed of a tetrabutylammonium cation and an iodide anion.[1] It typically presents as a white to off-white or slightly yellow crystalline solid.[1][2][3][4] TBAI is soluble in water and polar organic solvents like methanol and ethanol, but insoluble in nonpolar solvents such as benzene.[1][2][4] Its primary application in research and industry is as a phase-transfer catalyst (PTC), which facilitates the reaction between reactants located in different immiscible phases, thereby increasing reaction rates.[1][4] It also serves as a source of the iodide ion in various organic syntheses.[5]

The Hygroscopic and Sensitive Nature of TBAI

A critical characteristic of TBAI for laboratory professionals to understand is its hygroscopic nature.[1][3][6][7][8] This means the compound has a strong affinity for moisture and will readily absorb water vapor from the ambient atmosphere. This property has significant implications for the material's stability, reactivity, and overall physicochemical profile.[1][9]

Beyond its hygroscopicity, TBAI is also known to be light-sensitive .[4][7][8] Exposure to both atmospheric moisture and light can lead to degradation, which may compromise experimental integrity and the shelf-life of the compound. The absorption of moisture can lead to physical changes, such as clumping, and can introduce water as an unintended reactant in moisture-sensitive chemical processes, affecting reaction kinetics and product purity.[9]

Physicochemical and Quantitative Data

For accurate experimental design and material management, a clear understanding of TBAI's properties is essential. The following table summarizes key quantitative and qualitative data for TBAI.

| Property | Value | Citations |

| CAS Number | 311-28-4 | [2][10] |

| Molecular Formula | C₁₆H₃₆NI | [2] |

| Molecular Weight | 369.37 g/mol | [3][4] |

| Appearance | White to slight yellow crystalline powder/solid | [1][2][3] |

| Melting Point | 141-143 °C | [4][7] |

| Typical Moisture Content | ≤ 0.50% (As per supplier specification) | [2] |

| Solubility | Soluble in water and methanol; Insoluble in benzene | [2][4] |

| Key Sensitivities | Hygroscopic and Light-Sensitive | [4][7][8] |

Recommended Handling and Storage Protocols

Due to its hygroscopic and light-sensitive nature, strict handling and storage procedures are mandatory to maintain the integrity of TBAI.

Personal Protective Equipment (PPE)

-

Eye Protection : Always wear chemical safety goggles that conform to regulations such as OSHA's 29 CFR 1910.133 or European Standard EN166.[6][11]

-

Skin Protection : Use suitable protective gloves tested according to standards like EN 374 to prevent skin contact.[6][10]

-

Body Protection : Wear appropriate protective clothing to prevent skin exposure.[6]

-

Respiratory Protection : In situations where dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][12]

General Laboratory Handling

-

Ventilation : Handle TBAI in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[6][10][11]

-

Avoid Dust Formation : Minimize the generation and accumulation of dust during handling and weighing.[6][10][11]

-

Hygiene : Wash hands thoroughly after handling the material. Avoid contact with eyes, skin, and clothing.[6][11][13]

Storage Conditions

-

Container : Store TBAI in a tightly closed container to prevent exposure to air and moisture.[6][7][10][11][13]

-

Environment : The storage area must be cool, dry, and well-ventilated.[6][10][11]

-

Protection : Protect the material from light and moisture.[7][8][11] Storing the container inside a desiccator with a suitable drying agent is highly recommended.

-

Temperature : A recommended storage temperature is between 15–25 °C (or below 30 °C).[4][8][10]

Caption: Workflow for proper handling of TBAI from receipt to use.

Key Experimental Protocols

Protocol for Drying this compound

For applications highly sensitive to moisture, drying TBAI before use is crucial. While TBAI has good thermal stability up to its melting point, drying under high vacuum at a moderate temperature is the preferred method to remove adsorbed water without thermal decomposition.

Objective: To remove adsorbed atmospheric moisture from TBAI.

Materials:

-

Hygroscopic TBAI solid

-

Schlenk flask or a suitable vacuum-rated flask

-

High-vacuum pump (<1 mmHg)

-

Heating mantle or oil bath

-

Thermometer

-

Inert gas source (Nitrogen or Argon)

Methodology:

-

Place the TBAI solid into a clean, dry Schlenk flask. Do not fill the flask more than one-third full to ensure efficient drying.

-

Attach the flask to a high-vacuum line equipped with a cold trap.

-

Slowly open the vacuum valve to evacuate the flask. A sudden pressure drop may cause the fine powder to be pulled into the vacuum line.

-

Once a stable vacuum is achieved (<1 mmHg), begin gently heating the flask. A temperature of 50–60 °C is typically sufficient. Do not exceed the melting point.

-

Continue drying under high vacuum with heating for a period of 4–12 hours. The exact duration depends on the initial water content and the quantity of the material.

-

After the drying period, turn off the heat and allow the flask to cool to room temperature under vacuum.

-

Once cooled, backfill the flask with an inert gas like nitrogen or argon before opening it to the atmosphere.

-

The dried TBAI should be used immediately or stored in a glovebox or a tightly sealed container inside a desiccator.

Protocol for Moisture Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a solid sample.[14] The method is based on the quantitative reaction of water with iodine and sulfur dioxide.[15]

Objective: To quantify the percentage of water (% w/w) in a TBAI sample.

Principle: The core of the KF reaction is: H₂O + I₂ + SO₂ + CH₃OH + 3 RN → [RNH]SO₄CH₃ + 2 [RNH]I (where RN is a base, typically imidazole)[16]

Methodology (Volumetric Titration):

-

System Preparation: The automated Karl Fischer titrator should be prepared with a standardized KF titrant (e.g., a one-component reagent with a known titer in mg/mL). The titration vessel is filled with an anhydrous solvent, typically KF-grade methanol, and pre-titrated to an electrochemical endpoint to ensure the solvent is dry.

-

Sample Preparation: Accurately weigh a sample of TBAI (typically 0.1–0.5 g, depending on the expected water content) using an analytical balance.

-

Sample Introduction: Quickly and carefully introduce the weighed TBAI sample into the conditioned titration vessel. Ensure a hermetic seal is maintained to prevent the ingress of atmospheric moisture.

-

Titration: Start the titration process. The KF titrator will automatically add the iodine-containing titrant. The reaction proceeds until all the water from the sample is consumed. The endpoint is detected potentiometrically by a double platinum electrode.[15]

-

Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and its known titer. The result is typically expressed as a percentage or in parts per million (ppm).

-

Water (mg) = Titrant Volume (mL) × Titer (mg/mL)

-

% Water = [Water (mg) / Sample Weight (mg)] × 100

-

Caption: Consequences of improper TBAI handling and storage.

References

- 1. CAS 311-28-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. This compound | C16H36N.I | CID 67553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 311-28-4 [chemicalbook.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound [chembk.com]

- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. kscl.co.in [kscl.co.in]

- 12. fishersci.com [fishersci.com]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. quveon.com [quveon.com]

An In-depth Technical Guide on the Material Safety of Tetrabutylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for Tetrabutylammonium Iodide (TBAI), a quaternary ammonium salt utilized in various chemical syntheses and laboratory applications. Understanding its properties and associated hazards is crucial for safe handling and use in research and development settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air, and is also sensitive to light.[3][4] Proper storage in a cool, dry, well-ventilated area in a tightly closed, light-resistant container is essential.[4][5]

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆IN | [6][7] |

| Molar Mass | 369.37 g/mol | [1] |

| Melting Point | 141-143 °C | [7] |

| Density | 1.20 g/cm³ | [7] |

| Solubility | Soluble in water and methanol. Insoluble in benzene. | [7] |

| Appearance | White to off-white crystalline solid | [1][8] |

Toxicological Data

TBAI is harmful if swallowed and causes skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[5][8]

| Metric | Value | Species | References |

| LD50 Oral | 1990 mg/kg | Rat | [3][4] |

| LC50 (Zebra fish) | > 100 mg/l | Danio rerio |

Hazard Identification and Classification

This compound is classified as an irritant and is harmful. Appropriate personal protective equipment (PPE) should always be used when handling this substance.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[5][8]

Experimental Protocols: Safety and Handling

Detailed procedures for safe handling and emergency situations are critical. The following protocols are derived from standard safety data sheets.

4.1. Personal Protective Equipment (PPE) Protocol

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves (tested according to EN 374) and clothing to prevent skin exposure.[3][6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][9]

4.2. First Aid Measures Protocol

-

After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][10]

-

In Case of Skin Contact: Take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5][6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart, and consult a physician.[5][6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][10]

4.3. Accidental Release Measures Protocol

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5][10]

-

Environmental Precautions: Do not let product enter drains.[5]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5][10]

4.4. Firefighting Measures Protocol

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][10]

-

Special Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[4][5]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[5][10]

Logical Workflow for Handling a Chemical Spill

The following diagram outlines the logical steps to be taken in the event of a this compound spill.

Caption: Logical workflow for responding to a this compound spill.

References

- 1. This compound | C16H36N.I | CID 67553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 311-28-4: this compound | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. chembk.com [chembk.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. uwaterloo.ca [uwaterloo.ca]

Methodological & Application

Application Notes and Protocols for TBAI-Catalyzed Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst in the Williamson ether synthesis. The Williamson ether synthesis is a robust and widely used method for the preparation of symmetric and asymmetric ethers. However, the reaction often involves reactants in immiscible phases (e.g., an aqueous solution of an alkoxide and an organic solution of an alkyl halide), leading to slow reaction rates and low yields. Phase transfer catalysts (PTCs) are employed to overcome this limitation by facilitating the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. TBAI has proven to be a particularly effective PTC for this transformation, significantly enhancing reaction rates and yields.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an S\textsubscript{N}2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[1][2][3][4] The general scheme is as follows:

R-O\textsuperscript{-}Na\textsuperscript{+} + R'-X → R-O-R' + NaX

A significant challenge in this synthesis arises when the alkoxide is prepared in an aqueous solution, as it is immiscible with the organic alkyl halide. This phase separation hinders the interaction between the nucleophile and the electrophile. This compound (TBAI) acts as a phase transfer catalyst to shuttle the alkoxide anion from the aqueous phase to the organic phase.[5] The lipophilic tetrabutylammonium cation forms an ion pair with the alkoxide, rendering it soluble in the organic phase and allowing the reaction to proceed efficiently.[6]

Furthermore, TBAI can offer an additional catalytic advantage, particularly when less reactive alkyl chlorides or bromides are used as substrates. The iodide ion from TBAI can participate in a Finkelstein-type reaction, converting the alkyl chloride/bromide into a more reactive alkyl iodide in situ, which then readily undergoes the S\textsubscript{N}2 reaction with the alkoxide.

Mechanism of TBAI as a Phase Transfer Catalyst

The catalytic cycle of TBAI in the Williamson ether synthesis can be visualized as a series of equilibria that effectively transport the reactive alkoxide to the site of reaction.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. One moment, please... [iajpr.com]

Tetrabutylammonium Iodide (TBAI) as a Supporting Electrolyte in Cyclic Voltammetry: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tetrabutylammonium Iodide (TBAI) as a supporting electrolyte in cyclic voltammetry (CV). This document outlines the key properties of TBAI, detailed experimental protocols for its use, and its applications, particularly within the context of drug development and electrochemical analysis of bioactive molecules.

Introduction to TBAI as a Supporting Electrolyte

In cyclic voltammetry, a supporting electrolyte is a crucial component of the electrochemical cell. It is a salt that is electrochemically inert within the potential window of interest and is added to the solution in a much higher concentration (typically 0.1 M) than the analyte (usually 1-5 mM).[1] The primary roles of a supporting electrolyte like TBAI are:

-

To increase the conductivity of the solution: This minimizes the iR drop (ohmic potential drop), ensuring that the applied potential is accurately experienced at the electrode-solution interface.[2]

-

To reduce the migration current: By providing a high concentration of ions, the supporting electrolyte ensures that the analyte molecules reach the electrode surface primarily through diffusion, which is a key assumption in many electrochemical models.

-

To maintain a constant ionic strength: This helps to ensure the reproducibility of the electrochemical measurements.

TBAI is a quaternary ammonium salt that is widely used as a supporting electrolyte in non-aqueous electrochemistry. Its large tetrabutylammonium cation and iodide anion provide good solubility in a range of organic solvents and a reasonably wide electrochemical window.[3]

Physicochemical Properties of TBAI

Understanding the physical and chemical properties of TBAI is essential for its effective use in cyclic voltammetry.

Data Presentation: Properties of TBAI and Common Solvents

| Property | This compound (TBAI) | Acetonitrile (ACN) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₁₆H₃₆IN | C₂H₃N | C₃H₇NO | C₂H₆OS |

| Molar Mass ( g/mol ) | 369.37[4] | 41.05 | 73.09 | 78.13 |

| Solubility | Soluble in ACN, DMF, DMSO, and other polar organic solvents.[5] | Miscible with water | Miscible with water | Miscible with water |

| Dielectric Constant | - | 37.5 | 38.3 | 46.7 |

Note: The solubility and conductivity of TBAI can be influenced by the purity of the solvent and the presence of water. It is crucial to use high-purity, anhydrous solvents for non-aqueous electrochemistry.

Experimental Protocols

This section provides a detailed protocol for performing a cyclic voltammetry experiment using TBAI as the supporting electrolyte.

Materials and Reagents

-

This compound (TBAI), electrochemical grade

-

Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)

-

Analyte of interest (e.g., a drug candidate)

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire)

-

Counter electrode (e.g., platinum wire or mesh)

-

Volumetric flasks and pipettes

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Preparation of the Electrolyte Solution

-

Drying the Supporting Electrolyte: TBAI is hygroscopic and should be dried under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours before use to remove any absorbed water.

-

Solution Preparation:

-

Accurately weigh the required amount of TBAI to prepare a 0.1 M solution in the chosen anhydrous solvent. For example, to prepare 50 mL of 0.1 M TBAI solution, weigh out 1.8468 g of TBAI.

-

Dissolve the TBAI in the anhydrous solvent in a volumetric flask.

-

This solution is your stock supporting electrolyte solution.

-

Preparation of the Analyte Solution

-

Prepare a stock solution of the analyte of interest (e.g., 10 mM) in the same anhydrous solvent used for the supporting electrolyte.

-

To prepare the final solution for the CV experiment, add the appropriate volume of the analyte stock solution to the 0.1 M TBAI supporting electrolyte solution to achieve the desired final analyte concentration (typically 1-5 mM).

Electrochemical Measurement

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deoxygenation: Transfer the analyte solution containing TBAI to the electrochemical cell. Purge the solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the CV scan, including the initial potential, final potential, and scan rate. The potential window should be chosen to encompass the redox events of the analyte without causing the breakdown of the solvent or the supporting electrolyte.

-

Initiate the scan and record the cyclic voltammogram.

-

Diagram: Experimental Workflow for CV Analysis of a Drug Candidate

Caption: Workflow for cyclic voltammetry analysis of a drug candidate using TBAI.

Applications in Drug Development

Cyclic voltammetry with TBAI as a supporting electrolyte is a valuable tool in various stages of drug development.

-

Redox Properties of Drug Candidates: Many drugs exert their therapeutic effects through redox mechanisms. CV can be used to determine the reduction and oxidation potentials of a drug candidate, providing insights into its potential for in vivo redox cycling and the generation of reactive oxygen species.[6]

-

Drug-Target Interactions: The interaction of a drug with its biological target, such as a protein or DNA, can often be monitored by changes in the electrochemical signal of the drug or the target. CV can be employed to study these binding events.[6]

-

Metabolic Stability: The electrochemical oxidation of a drug can sometimes mimic its metabolic oxidation in the body. CV can be used as a preliminary screening tool to predict the metabolic fate of a drug candidate.

-

Electrosynthesis of Drug Molecules: TBAI can also act as a catalyst or mediator in the electrochemical synthesis of complex organic molecules, including pharmaceutically active compounds.[7]

Diagram: Role of TBAI in an Electrochemical Cell

References

- 1. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H36N.I | CID 67553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of 1:1 electrolytes in water and non-aqueous solvents [datacommons.anu.edu.au]

- 6. azolifesciences.com [azolifesciences.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Tetrabutylammonium Iodide in Perovskite Solar Cell Fabrication

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrabutylammonium iodide (TBAI) has emerged as a key additive and surface modification agent in the fabrication of perovskite solar cells (PSCs). Its incorporation addresses several critical challenges in perovskite film quality and device performance, leading to enhanced efficiency and stability. TBAI's bulky organic cation (TBA+) and iodide anion (I-) play distinct yet synergistic roles in improving the optoelectronic properties of the perovskite active layer. These application notes provide a comprehensive overview of the functions of TBAI, detailed experimental protocols for its use, and a summary of its impact on device performance.

Mechanism of Action

The beneficial effects of TBAI in perovskite solar cells stem from several key mechanisms:

-

Defect Passivation: The iodide ions from TBAI can effectively fill iodine vacancies, which are common defects in perovskite crystals that act as non-radiative recombination centers. The large tetrabutylammonium cation can passivate surface defects, including undercoordinated lead ions (Pb2+) and grain boundaries. This passivation reduces charge carrier recombination, thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

-

Formation of 2D Capping Layers: The large TBA+ cation can induce the formation of a two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer acts as a protective barrier, enhancing the material's resistance to moisture and other environmental degradants. The wider bandgap of the 2D layer can also create a favorable energy alignment at the interface, facilitating charge extraction.

-

Improved Film Morphology and Crystallinity: The presence of TBAI in the precursor solution can influence the crystallization process of the perovskite film. It often leads to the formation of larger, more uniform grains with fewer pinholes and defects. This improved morphology enhances charge transport within the perovskite layer and reduces short-circuiting pathways.

-

Enhanced Hydrophobicity: The bulky, hydrophobic alkyl chains of the TBA+ cation increase the hydrophobicity of the perovskite film surface. This property is crucial for the long-term stability of PSCs, as moisture is a primary cause of perovskite degradation.

Data Presentation: Performance Enhancement with TBAI Treatment

The incorporation of TBAI and its derivatives has consistently led to significant improvements in the performance of perovskite solar cells across various perovskite compositions and device architectures.

| Additive/Treatment | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| Control | Not Specified | 1.15 | 24.8 | 78.7 | 22.64 | [1] |

| TBA-Alg | Not Specified | 1.18 | 25.12 | 84.18 | 25.01 | [1] |

| Control | Not Specified | - | - | - | 18.52 | [2] |

| TBACl | Not Specified | - | - | - | 20.36 | [2] |

| Control | CsPbI2.4Br0.6 | - | - | - | <15 | [3] |

| TBAB | CsPbI2.4Br0.6 | - | - | - | 15.21 | [3] |

Experimental Protocols

Two primary methods are employed for incorporating TBAI into perovskite solar cell fabrication: as an additive in the precursor solution and as a post-fabrication surface treatment.

Protocol 1: TBAI as a Precursor Additive

This protocol describes the incorporation of TBAI directly into the perovskite precursor solution.

Materials:

-

Perovskite precursors (e.g., PbI₂, Methylammonium Iodide (MAI), Formamidinium Iodide (FAI))

-

This compound (TBAI)

-

Solvent (e.g., DMF, DMSO)

-

Substrates (e.g., FTO-coated glass)

-

Standard materials for electron and hole transport layers

Procedure:

-

Precursor Solution Preparation:

-

Prepare the desired 3D perovskite precursor solution by dissolving the appropriate molar ratios of lead halides and organic ammonium halides in a suitable solvent (e.g., a mixture of DMF and DMSO).

-

Prepare a stock solution of TBAI in the same solvent.

-

-

Additive Incorporation:

-

Add the TBAI stock solution to the perovskite precursor solution to achieve the desired final concentration. The optimal concentration of TBAI can vary depending on the perovskite composition and desired film properties but typically ranges from 0.1 to 5 mol%.

-

Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

-

-

Film Deposition:

-

Typical spin-coating parameters involve a two-step process: a low-speed spin (e.g., 1000 rpm for 10 s) to spread the solution, followed by a high-speed spin (e.g., 4000-6000 rpm for 30-45 s) to form a uniform film.

-

During the high-speed spin, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization.

-

Annealing:

-

Anneal the deposited film on a hotplate. The annealing temperature and time are critical and depend on the perovskite composition (e.g., 100-150°C for 10-30 minutes).

-

-

Device Completion:

-

Deposit the hole transport layer and the metal back contact using standard procedures to complete the solar cell device.

-

Protocol 2: TBAI Surface Treatment

This protocol outlines the post-treatment of a pre-formed perovskite film with a TBAI solution.

Materials:

-

Pre-fabricated perovskite films on substrates

-

This compound (TBAI)

-

Solvent (e.g., Isopropanol (IPA), Tetrahydrofuran (THF))

-

Standard materials for hole transport layer and back contact

Procedure:

-

Perovskite Film Fabrication:

-

Fabricate the 3D perovskite film according to a standard protocol (without any TBAI in the precursor solution).

-

-

TBAI Treatment Solution Preparation:

-

Prepare a dilute solution of TBAI in a suitable solvent like IPA or THF. The concentration is a critical parameter and typically ranges from 1 to 10 mg/mL.

-

-

Surface Treatment:

-

Deposit the TBAI solution onto the surface of the cooled, pre-formed perovskite film via spin-coating.

-

A typical spin-coating speed is in the range of 3000-5000 rpm for 30 seconds.

-

-

Annealing:

-

Device Completion:

-

Proceed with the deposition of the hole transport layer and the metal back contact to finalize the device.

-

Visualizations

Conclusion

This compound is a versatile and effective agent for enhancing the performance and stability of perovskite solar cells. Whether used as a precursor additive or for surface treatment, TBAI addresses key material challenges through defect passivation, the formation of protective 2D layers, and the improvement of film morphology. The provided protocols offer a starting point for researchers to incorporate TBAI into their fabrication processes, with the potential for significant gains in device efficiency and longevity. Further optimization of TBAI concentration and processing conditions will continue to be a fruitful area of research in the advancement of perovskite photovoltaic technology.

References

- 1. Biomass-derived functional additive for highly efficient and stable lead halide perovskite solar cells with built-in lead immobilisation - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE06038E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: TBAI-Catalyzed Carbon-Heteroatom Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

TBAI-Catalyzed C-N Bond Formation

Application Data: Oxidative Amidation of Benzyl Bromides

| Entry | Benzyl Bromide (Substituent) | Amine | TBAI (mol%) | TBHP (equiv) | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | Aniline | 15 | 3 | 100 | 2 | 92 |

| 2 | 4-Me | Aniline | 15 | 3 | 100 | 2 | 94 |

| 3 | 4-OMe | Aniline | 15 | 3 | 100 | 2.5 | 90 |

| 4 | 4-Cl | Aniline | 15 | 3 | 100 | 2 | 85 |

| 5 | 4-NO₂ | Aniline | 15 | 3 | 100 | 3 | 78 |

| 6 | H | 4-Methylaniline | 15 | 3 | 100 | 2 | 90 |

| 7 | H | Benzylamine | 15 | 3 | 100 | 2.5 | 88 |

| 8 | H | Morpholine | 15 | 3 | 100 | 3 | 82 |

Detailed Protocol: Synthesis of N-Phenylbenzamide

Materials:

-

Benzyl bromide (1.71 g, 10.0 mmol, 1.0 equiv)

-

Aniline (0.93 g, 10.0 mmol, 1.0 equiv)

-